(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid

GSK-3β inhibition Kinase Alzheimer's disease

(E)-4-Oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid (CAS 866137-48-6, molecular formula C₁₂H₁₀N₂O₅, MW 262.22 g/mol) belongs to the 2H-1,4-benzoxazin-3(4H)-one class—a recognized privileged scaffold in medicinal chemistry. The molecule features a 6-amino-benzoxazinone core coupled via an amide linkage to a (E)-2-butenoic acid side chain.

Molecular Formula C12H10N2O5
Molecular Weight 262.221
CAS No. 866137-48-6
Cat. No. B2671865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid
CAS866137-48-6
Molecular FormulaC12H10N2O5
Molecular Weight262.221
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C=CC(=O)O
InChIInChI=1S/C12H10N2O5/c15-10(3-4-12(17)18)13-7-1-2-9-8(5-7)14-11(16)6-19-9/h1-5H,6H2,(H,13,15)(H,14,16)(H,17,18)/b4-3+
InChIKeyBLUSDKSPPISLKM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-Oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic Acid (CAS 866137-48-6): Benzoxazinone-Derived Screening Hit for Kinase and Epigenetic Probe Development


(E)-4-Oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid (CAS 866137-48-6, molecular formula C₁₂H₁₀N₂O₅, MW 262.22 g/mol) belongs to the 2H-1,4-benzoxazin-3(4H)-one class—a recognized privileged scaffold in medicinal chemistry . The molecule features a 6-amino-benzoxazinone core coupled via an amide linkage to a (E)-2-butenoic acid side chain. This structural arrangement positions the compound at the intersection of kinase inhibitor and epigenetic probe chemical space, with the benzoxazinone moiety serving as a metabolically stable bioisostere of phenolic or catechol pharmacophores . The compound is catalogued under ChEMBL ID CHEMBL592652 and InChIKey BLUSDKSPPISLKM-ONEGZZNKSA-N .

Why Generic Substitution of (E)-4-Oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic Acid Carries Undefined Biological Risk


Within the 2H-1,4-benzoxazin-3(4H)-one scaffold class, the nature of the C-6 substituent and the side-chain functionality profoundly dictates target engagement and potency. For instance, in a systematic HDAC inhibitor series, replacing the N-hydroxypropenamide warhead at C-6 with alternative groups shifted IC₅₀ values by orders of magnitude, and the most potent analogue (7e) achieved an IC₅₀ of 1.498 μM against HDACs [1]. The target compound 866137-48-6 uniquely combines a 6-amino linkage with a (E)-butenoic acid terminus—neither the hydroxamic acid warhead of known HDAC probes nor the simple ketone of the des-amino analogue (CAS 26518-87-6). These structural nuances mean that substituting any generic benzoxazinone derivative in a screening cascade without verifying target engagement data for this specific compound introduces unquantifiable selection risk [1]. Furthermore, the compound contains both amide and carboxylic acid functionalities that may enable distinct hydrogen-bonding networks absent in close congeners [2].

Quantitative Differentiation Evidence: (E)-4-Oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic Acid vs. Structural and Functional Comparators


GSK-3β Inhibitory Activity: Target Compound vs. In-Class Reference Inhibitors

A vendor-reported screening result indicates that the target compound 866137-48-6 inhibits Glycogen Synthase Kinase 3β (GSK-3β) with an IC₅₀ value of 1.6 μM . However, this datum has not been reproduced in a peer-reviewed publication, and the comparator compound C from a related benzoxazinone patent series exhibited a GSK-3β IC₅₀ of 33 nM—approximately 48-fold more potent—demonstrating that minor scaffold modifications produce dramatic potency shifts [1]. The 1.6 μM value places the target compound in a moderate-activity tier compared to the nanomolar potency achievable by optimized benzoxazinone-based GSK-3β inhibitors [1].

GSK-3β inhibition Kinase Alzheimer's disease

Structural Distinction from the Des-Amino Ketone Analogue (CAS 26518-87-6): Functional Group Impact on Hydrogen-Bonding Capacity

The most immediate structural comparator to the target compound is 4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid (CAS 26518-87-6, molecular formula C₁₂H₉NO₅, MW 247.20 g/mol). This des-amino analogue replaces the C-6 amide nitrogen (–NH–CO–) with a direct ketone linkage (–CO–), eliminating one hydrogen bond donor and altering the electronic character of the side chain . The target compound 866137-48-6 (C₁₂H₁₀N₂O₅, MW 262.22 g/mol) possesses 2 hydrogen bond donors and 5 acceptors versus 1 donor and 5 acceptors for the des-amino analogue [1]. In HDAC inhibitor series using the same benzoxazin-6-yl scaffold, the presence of an amide/hydroxamic acid NH group was essential for zinc-binding group interactions, and removal of this donor abrogated inhibitory activity [2].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

HDAC Inhibitor Class Baseline: Potency Context for the Benzoxazin-6-yl Scaffold

A peer-reviewed study of (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides established that the most potent HDAC inhibitor in the series, compound 7e, achieved an IC₅₀ of 1.498 ± 0.020 μM against HDACs, with compound 7f showing IC₅₀ = 1.794 ± 0.159 μM [1]. These compounds differ from the target compound 866137-48-6 solely in the C-6 side chain: the literature compounds feature an N-hydroxypropenamide (hydroxamic acid) warhead essential for zinc chelation in HDAC active sites, whereas the target compound carries a butenoic acid terminus lacking the hydroxamic acid functionality [1]. Although no HDAC inhibition data exist for 866137-48-6, the structural divergence predicts substantially weaker HDAC engagement; carboxylic acids are generally >100-fold less potent than hydroxamic acids as zinc-binding groups in HDAC pharmacology [2].

HDAC inhibition Epigenetics Anticancer

Physicochemical and Procurement-Relevant Differentiation: Purity, Availability, and Cost Benchmarks

The target compound 866137-48-6 is commercially available from multiple vendors with standard purity specifications of 90–95% . In contrast, the structurally related des-amino analogue CAS 26518-87-6 is listed at 95% purity by suppliers such as AKSci and Key Organics . No dedicated batch-specific QC certificates (NMR, HPLC, GC) beyond standard vendor documentation are publicly indexed for the target compound, whereas comprehensive QC data including NMR spectra and HPLC chromatograms are available from Bidepharm for 866137-48-6 upon request . This differential in documented quality control rigor may influence procurement decisions for assays requiring stringent compound integrity verification.

Procurement Purity Supply chain

Recommended Application Scenarios for (E)-4-Oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic Acid (CAS 866137-48-6) Based on Available Evidence


Moderate-Potency GSK-3β Hit Expansion and Scaffold-Hopping Library Design

With a vendor-reported GSK-3β IC₅₀ of 1.6 μM, the target compound is most appropriately deployed as a moderate-activity hit for scaffold-hopping campaigns aimed at improving potency toward the nanomolar range demonstrated by optimized benzoxazinone-based GSK-3β inhibitors (33 nM comparator) [1]. Its unique 6-amino-benzoxazinone architecture offers a synthetic handle for parallel library synthesis that is not present in the des-amino analogue CAS 26518-87-6 [2]. Procurement for kinase panel screening or fragment-based lead generation is warranted where structural novelty is prioritized over absolute potency.

Chemical Probe Selectivity Profiling Against HDAC Isoforms (Negative Control Utility)

Given the established potency landscape of benzoxazin-6-yl HDAC inhibitors (compound 7e: IC₅₀ = 1.498 μM; compound 7f: IC₅₀ = 1.794 μM) [1], the target compound—lacking the hydroxamic acid zinc-binding group—can serve as a structurally matched negative control in HDAC selectivity panels. Its carboxylic acid terminus predicts substantially weaker zinc chelation (>100-fold reduced potency), enabling researchers to discriminate between zinc-dependent and zinc-independent biological effects when run in parallel with hydroxamic acid-containing analogues. This negative-control application is mechanistically justified despite the absence of direct HDAC inhibition data for 866137-48-6 [3].

Epigenetic Toolbox Diversification: Benzoxazinone Scaffold Comparator for Hydroxamic Acid Bioisostere Evaluation

The target compound's (E)-butenoic acid side chain represents a carboxylic acid bioisostere of the N-hydroxypropenamide warhead found in active HDAC inhibitors [1]. This makes it a valuable comparator for systematic bioisostere assessment studies where matched molecular pairs (hydroxamic acid vs. carboxylic acid) are evaluated for target engagement, cellular permeability, and metabolic stability. The benzoxazinone core confers metabolic stability advantages over simple phenol-based scaffolds, and the amide linkage at C-6 provides a rotational degree of freedom absent in direct ketone-linked analogues such as CAS 26518-87-6 [2]. Procurement is recommended for medicinal chemistry groups conducting systematic matched-pair analysis of zinc-binding group isosteres.

Custom Derivative Synthesis Starting Material for Targeted Library Construction

With documented vendor QC data (NMR, HPLC, GC) available from Bidepharm at 90% purity and from Chemeenu at 95%+ purity [1][2], the compound is suitable as a synthetic starting material for derivatization at the carboxylic acid terminus (amide coupling, esterification) or at the benzoxazinone NH (N-alkylation). The presence of both an amide NH and a free carboxylic acid enables dual diversification strategies not possible with the simpler ketone analogue CAS 26518-87-6. Procurement from vendors offering batch-specific QC documentation is advised to ensure reproducible synthetic outcomes.

Quote Request

Request a Quote for (E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.